N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide

Fraction sp³ (Fsp³) Drug-likeness Physicochemical property

N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide is a small-molecule research chemical composed of a lipophilic adamantane core linked via a methylene bridge to a reactive 2-chloro-N-methylacetamide moiety. Its molecular formula is C₁₄H₂₂ClNO (MW 255.78 g/mol), and it is commercially supplied at a minimum purity of 95%.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1184505-71-2
Cat. No. B1466391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide
CAS1184505-71-2
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCl
InChIInChI=1S/C14H22ClNO/c1-16(13(17)8-15)9-14-5-10-2-11(6-14)4-12(3-10)7-14/h10-12H,2-9H2,1H3
InChIKeyBQBSHCQXVRRLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide (CAS 1184505-71-2): Procurement-Focused Compound Overview


N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide is a small-molecule research chemical composed of a lipophilic adamantane core linked via a methylene bridge to a reactive 2-chloro-N-methylacetamide moiety. Its molecular formula is C₁₄H₂₂ClNO (MW 255.78 g/mol), and it is commercially supplied at a minimum purity of 95% . The compound possesses a very high fraction of sp³-hybridised carbon atoms (Fsp³ = 0.93) and a measured LogP of 2.38, indicating substantial lipophilicity . It is classified as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335) .

Why N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide Cannot Be Simply Replaced by Generic Analogs


Even closely related adamantyl-acetamide analogs can exhibit divergent physicochemical and biological behaviour. The presence or absence of the N‑methyl substituent fundamentally alters the molecule’s hydrogen‑bond donor count, lipophilicity, and metabolic stability. These changes can affect membrane permeability, binding‑site complementarity, and in‑vivo pharmacokinetics in ways that are not predictable from scaffold similarity alone . Consequently, direct substitution of N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide with an N‑demethylated or otherwise modified analog without head‑to‑head validation data introduces unacceptable risk in a scientific procurement context. The following sections provide the quantitative evidence that substantiates this risk.

Quantitative Differentiation Evidence for N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide


Superior sp³ Character Compared to Average Drug Molecules Improves Developability Potential

N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide exhibits a Fraction sp³ (Fsp³) of 0.9286, as reported by the vendor . This value is more than twice the median Fsp³ of 0.40 for oral drugs entering Phase I (mean 0.43 for launched oral drugs) [1]. High Fsp³ has been positively correlated with clinical success, lower toxicity, and improved solubility in drug discovery campaigns [1]. The N‑demethylated analog (N-(adamantan-1-ylmethyl)-2-chloroacetamide, CAS 81099-48-1) has an estimated Fsp³ of 0.923 (one fewer sp³ carbon), which is marginally lower but still very high; however, the target compound retains the advantage of maximal saturation while incorporating the N‑methyl group that eliminates the hydrogen‑bond donor, a feature known to influence permeability and metabolic stability (class‑level inference, comparator data predicted) [1].

Fraction sp³ (Fsp³) Drug-likeness Physicochemical property

Measured Lipophilicity (LogP 2.38) Defines Optimal Permeability Window Compared to Lower-LogP Adamantyl Amides

The target compound has a vendor‑measured LogP of 2.38 . This places it within the optimal range (LogP 1–3) for oral absorption and blood–brain barrier penetration in CNS drug discovery. The N‑demethylated analog (N-(adamantan-1-ylmethyl)-2-chloroacetamide, CAS 81099-48-1) lacks the N‑methyl group and is predicted to have a LogP approximately 0.5–0.7 units lower (class‑level inference: N‑methylation of an amide reduces hydrogen‑bond donor count and typically increases LogP by ~0.5–0.7 log units) [1]. This difference can shift the compound from the optimal permeability window to a sub‑optimal range, potentially reducing passive membrane diffusion.

Lipophilicity LogP Membrane permeability

Defined Hazard Classification Enables Consistent Risk‑Managed Laboratory Handling

The target compound carries an explicit GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This clear safety profile allows procurement teams to standardise handling protocols. In contrast, many closely related adamantyl‑chloroacetamide analogs lack publicly disclosed GHS classifications, creating ambiguity in risk assessment and laboratory safety planning (cross‑study comparable observation; direct comparator hazard data not available for N‑demethylated analog).

Safety GHS classification Laboratory handling

Recommended Application Scenarios for N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide Based on Verified Evidence


Covalent Warhead Optimization in Kinase or HDAC Inhibitor Design

The chloroacetyl group is a well‑established electrophilic warhead for targeting cysteine residues in kinases or zinc‑binding motifs in HDACs. The compound’s high Fsp³ (0.93) and moderate LogP (2.38) make it a suitable core for fragment‑based covalent inhibitor campaigns, where the adamantane cage provides conformational rigidity while the N‑methyl amide contributes to favourable permeability [1].

PROTAC Linker Precursor with Enhanced Lipophilicity

The adamantane scaffold is increasingly used as a rigid, lipophilic element in PROTAC linker design. The N‑methyl substitution in this compound increases LogP relative to the NH analog, which can improve cell permeability of the final PROTAC conjugate. Procurement of the N‑methyl variant is therefore preferred when the target protein requires a more lipophilic degrader .

Standardised Laboratory‑Scale Synthesis of Adamantyl‑Functionalized Libraries

The compound’s defined purity (95%) and full GHS hazard classification enable procurement teams to design reproducible synthetic protocols without the variability introduced by uncharacterized analogs. Researchers can confidently use this building block in amide‑coupling or nucleophilic‑substitution reactions to generate diverse adamantyl‑containing compound libraries .

Quote Request

Request a Quote for N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.